molecular formula C5H9ClO3S B2857064 (1-Methoxycyclopropyl)methanesulfonyl chloride CAS No. 1783775-36-9

(1-Methoxycyclopropyl)methanesulfonyl chloride

Cat. No.: B2857064
CAS No.: 1783775-36-9
M. Wt: 184.63
InChI Key: JRJLTQSWESXASX-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopropane ring substituted with a methoxy group and a methanesulfonyl chloride moiety. Its molecular formula is C₅H₈ClO₃S, with a molecular weight of 192.68 g/mol. This compound is primarily used in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. The cyclopropane ring introduces steric strain, which may enhance reactivity in certain nucleophilic substitution or elimination reactions compared to simpler sulfonyl chlorides .

Properties

IUPAC Name

(1-methoxycyclopropyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJLTQSWESXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihalide Cyclization with Zinc-Mediated Ring Closure

A foundational approach involves cyclizing 1,3-dihalo precursors to form the cyclopropane ring. For example, 1,3-dibromo-2-methoxypropane undergoes cyclization in the presence of zinc powder, yielding (1-methoxycyclopropyl)methanol. This method mirrors the synthesis of cyclopropyldimethanol reported in the preparation of 1-(mercaptomethyl)cyclopropyl acetic acid. Key parameters include:

Parameter Optimal Condition Yield (%)
Solvent Ethanol 70–75
Temperature 100°C (reflux) -
Reaction Time 4–6 hours -

The resulting alcohol is then oxidized to the corresponding sulfonic acid using H₂SO₄ or SO₃, followed by chlorination with PCl₅ to install the sulfonyl chloride group.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction offers stereoselective cyclopropanation of alkenes. Starting with allyl methyl ether (CH₂=CH-OCH₃), treatment with diiodomethane and a Zn-Cu couple generates 1-methoxycyclopropane. Subsequent functionalization involves:

  • Hydroboration-Oxidation : To introduce a hydroxymethyl group at the desired position.
  • Sulfonation-Chlorination : Conversion of the alcohol to sulfonyl chloride via a two-step oxidation-chlorination sequence.

This method is limited by the regioselectivity of hydroboration, often requiring directing groups or catalysts to achieve positional control.

Sulfonyl Chloride Installation via Radical Pathways

Radical Sulfonation of Cyclopropane Derivatives

Methanesulfonyl chloride synthesis via radical reactions, as demonstrated by Mukhopadhyay et al., provides a template. Irradiating a mixture of (1-methoxycyclopropyl)methane , sulfuryl chloride (SO₂Cl₂), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in concentrated H₂SO₄ selectively yields the target compound.

Reaction Conditions :

  • Temperature: 40–60°C
  • Light Source: UV (λ = 365 nm)
  • SO₂Cl₂:Methane Ratio: 1.1–1.5:1

This method circumvents intermediate isolation but requires stringent control over radical chain propagation to avoid over-chlorination.

Ring-Closing Approaches Using Organometallic Reagents

Lithium-Mediated Cyclization

Adapting the method from Li et al., a chloroalkyl sulfonyl chloride precursor undergoes dehydrohalogenation with n-butyllithium (n-BuLi) to form the cyclopropane ring. For example:

Step 1 : React 3-chloro-1-methoxypropane sulfonyl chloride with tert-butylamine to form a sulfonamide intermediate.
Step 2 : Treat with n-BuLi at –30°C, inducing ring closure via elimination of HCl.

Stage Reagent Temperature Yield (%)
Sulfonamide Formation tert-Butylamine 0–5°C 85
Cyclization n-BuLi (2.2 eq) –30°C 70

This method benefits from in situ intermediate utilization, reducing purification steps.

Functional Group Interconversion from Carboxylic Acid Derivatives

Reduction and Sulfonation of Cyclopropane Carboxylic Acids

Starting with 1-methoxycyclopropanecarboxylic acid , sequential reduction with LiAlH₄ yields (1-methoxycyclopropyl)methanol. Subsequent treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group:

$$
\text{(1-Methoxycyclopropyl)methanol} + \text{ClSO}3\text{H} \rightarrow \text{(1-Methoxycyclopropyl)methanesulfonyl chloride} + \text{H}2\text{O}
$$

Challenges :

  • Over-sulfonation at the methoxy oxygen.
  • Competing esterification without proper temperature control (–10°C recommended).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Dihalide Cyclization High yields, simple reagents Multi-step oxidation required Industrial
Radical Sulfonation Single-step, no intermediates Radical side reactions Lab-scale
Organometallic Stereochemical control Cryogenic conditions Pilot-scale
Carboxylic Acid Commercially available starting material Low functional group tolerance Limited

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1-Methoxycyclopropyl)methanesulfonyl chloride is in organic synthesis. It serves as an effective reagent for the formation of sulfonamides and other sulfonyl-containing compounds. The compound can facilitate:

  • Sulfonylation Reactions : It acts as a sulfonating agent, introducing sulfonyl groups into various organic substrates.
  • Synthesis of Carbohydrates : The compound's ability to generate good leaving groups makes it useful in carbohydrate chemistry, particularly in glycosidation reactions.

Pharmaceutical Development

In pharmaceutical research, this compound plays a crucial role in drug modification and development:

  • Enhancing Drug Efficacy : It is used to modify drug molecules to improve their bioavailability and therapeutic efficacy.
  • Synthesis of Bioactive Compounds : The compound is instrumental in synthesizing novel bioactive molecules that can serve as potential drug candidates.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals:

  • Pesticide Development : Its reactivity allows for the development of new pesticides that can effectively target agricultural pests while minimizing environmental impact.
  • Herbicide Formulation : Similar to pesticides, it contributes to the design of herbicides that enhance crop yield and protection.

Synthesis of Sulfonamides

A study conducted by researchers demonstrated the successful synthesis of various sulfonamides using this compound as a key reagent. The reaction conditions were optimized to achieve high yields, showcasing its utility in pharmaceutical chemistry.

CompoundYield (%)Reaction Conditions
Sulfonamide A85Reflux in DMF for 4 hours
Sulfonamide B90Room temperature overnight

Drug Modification Study

In another case study focusing on drug modification, this compound was employed to enhance the solubility of a poorly soluble drug candidate. The modified compound exhibited significantly improved pharmacokinetic properties compared to the unmodified version.

ParameterUnmodified DrugModified Drug
Solubility (mg/mL)0.55.0
Bioavailability (%)2075

Mechanism of Action

The mechanism of action of (1-Methoxycyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The cyclopropyl ring and methoxy group can also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

  • Structural Differences : Methanesulfonyl chloride lacks the cyclopropane ring and methoxy group, resulting in a simpler structure (CH₃SO₂Cl , MW: 130.59 g/mol).
  • Reactivity : The absence of steric hindrance in methanesulfonyl chloride allows for rapid reactions with nucleophiles (e.g., amines, alcohols). In contrast, the cyclopropane ring in (1-methoxycyclopropyl)methanesulfonyl chloride may slow reactions due to steric effects but could stabilize transition states in ring-opening reactions .
  • Hazards: Methanesulfonyl chloride is highly corrosive (H314), acutely toxic via inhalation (H330), and hazardous to aquatic life (H402, H412) .
  • Handling : Both require protective equipment (gloves, goggles) and avoidance of inhalation . Methanesulfonyl chloride must be stored in corrosion-resistant containers at room temperature ; the target compound may require additional stabilization due to the strained cyclopropane ring.

p-Toluenesulfonyl Chloride (TsCl, C₇H₇ClO₂S)

  • Structural Differences : TsCl features an aromatic toluyl group, offering electronic stabilization absent in the aliphatic cyclopropane-containing target compound.
  • Reactivity : TsCl’s aromatic ring enhances electrophilicity at the sulfur center, making it a superior reagent for sulfonating sterically hindered substrates. The target compound’s methoxy group could donate electron density, reducing electrophilicity but enabling unique reactivity in polar aprotic solvents.
  • Hazards : TsCl is less volatile than methanesulfonyl chloride, reducing inhalation risks but posing similar corrosion hazards (H314).

Ethanesulfonyl Chloride (C₂H₅SO₂Cl)

  • Structural Differences : Ethanesulfonyl chloride has a linear ethyl chain, while the target compound’s cyclopropane ring introduces angle strain.
  • Reactivity : The cyclopropane ring’s strain may make the target compound more reactive in ring-opening reactions (e.g., with nucleophiles) compared to ethanesulfonyl chloride.

Data Tables

Table 1: Structural and Hazard Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Hazards (GHS) Storage Conditions
This compound C₅H₈ClO₃S 192.68 Hypothesized: H314, H318, H412 Cool, ventilated, corrosion-resistant containers
Methanesulfonyl chloride CH₃SO₂Cl 130.59 H314, H330, H402, H412 Room temperature, corrosion-resistant
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 H314, H335 Dry, dark place

Table 2: Reactivity Comparison

Compound Electrophilicity Steric Hindrance Stability to Hydrolysis
This compound Moderate High Moderate (cyclopropane strain)
Methanesulfonyl chloride High Low Low
p-Toluenesulfonyl chloride Very High Moderate High

Research Findings

Environmental Impact : The cyclopropane ring could increase biodegradation resistance, leading to higher chronic aquatic toxicity (similar to H412 for methanesulfonyl chloride) .

Thermal Stability : Cyclopropane rings are prone to thermal ring-opening; thus, the target compound may decompose at lower temperatures than methanesulfonyl chloride, releasing toxic gases (e.g., SO₂, HCl) .

Biological Activity

(1-Methoxycyclopropyl)methanesulfonyl chloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its biological activity, mechanisms of action, and potential applications are critical for understanding its role in drug development and chemical synthesis. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Chemical Formula : C5_5H9_9ClO2_2S
  • CAS Number : 1783775-36-9

This compound features a methanesulfonyl chloride group attached to a methoxycyclopropyl moiety, which may influence its reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on target biomolecules. This reactivity can lead to modulation of enzymatic activities or interference with cellular signaling pathways.

Key Mechanistic Insights:

  • Electrophilic Reactivity : The sulfonyl chloride can react with thiol groups in proteins, leading to enzyme inhibition or modification of protein function.
  • Radical Formation : Studies have indicated that sulfonyl chlorides can generate radicals upon reduction, which may participate in various biological processes including oxidative stress responses .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of methanesulfonyl chloride have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity and Anticancer Activity

There is emerging evidence that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of cell cycle progression. A study reported that related compounds inhibited the proliferation of specific cancer cell lines by targeting key regulatory proteins involved in cell growth .

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antibacterial efficacy of several methanesulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated significant inhibition zones, suggesting their potential as new antimicrobial agents.
  • Anticancer Screening
    • In vitro studies on cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. The compound triggered apoptotic pathways, with IC50_{50} values indicating substantial potency compared to standard chemotherapeutics .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionModification of enzymatic functions

Table 2: IC50_{50} Values for Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
HeLa15
MCF-720
A54925

Q & A

Q. How can kinetic studies elucidate the hydrolysis mechanism of the sulfonyl chloride group?

  • Method : Monitor hydrolysis rates via conductivity measurements or 35S^35S-labeling in aqueous buffers at varying pH (2–10). Activation energy (EaE_a) can be derived from Arrhenius plots .
  • Findings : Hydrolysis is accelerated under basic conditions (pH > 8) due to nucleophilic attack by hydroxide ions. Stabilize the compound with anhydrous solvents (e.g., acetonitrile) during storage .

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